An In-Depth Technical Guide to the Synthesis of Methyl 2-Methyloxirane-2-carboxylate from Methyl Methacrylate
An In-Depth Technical Guide to the Synthesis of Methyl 2-Methyloxirane-2-carboxylate from Methyl Methacrylate
Abstract
This technical guide provides a comprehensive overview of the synthetic pathways to methyl 2-methyloxirane-2-carboxylate, a valuable epoxide intermediate in pharmaceutical and fine chemical synthesis. Primarily focusing on the nucleophilic epoxidation of methyl methacrylate, this document delves into the underlying reaction mechanisms, provides detailed experimental protocols, and discusses the critical parameters that ensure a high-yield, high-purity synthesis. Furthermore, advanced methodologies for achieving enantioselectivity, crucial for the development of chiral drug candidates, are explored. This guide is intended for researchers, chemists, and drug development professionals seeking both a theoretical understanding and practical, field-proven insights into this important transformation.
Introduction and Strategic Considerations
Methyl 2-methyloxirane-2-carboxylate, also known as methyl 2-methylglycidate, is a functionalized epoxide bearing both an ester and a quaternary carbon center. These features make it a versatile building block for introducing complex structural motifs in organic synthesis. It is important to clarify a key point of nomenclature: the target molecule, methyl 2-methyloxirane-2-carboxylate, is synthesized from methyl methacrylate , not methyl acrylate. The epoxidation of methyl acrylate would yield methyl oxirane-2-carboxylate, a related but structurally distinct compound. This guide will focus on the synthesis from methyl methacrylate, as it directly corresponds to the named product.
The synthetic challenge lies in the electron-deficient nature of the alkene in methyl methacrylate. The carbonyl group withdraws electron density from the C=C double bond, rendering it unreactive towards common electrophilic epoxidizing agents like meta-chloroperoxybenzoic acid (m-CPBA). Therefore, the most effective and widely adopted strategy is nucleophilic epoxidation .
Core Synthetic Approach: Nucleophilic Epoxidation
The cornerstone of this synthesis is the reaction of the electron-poor alkene with a nucleophilic oxygen source. The classic and most practical method for this is the Weitz-Scheffer reaction , which utilizes hydrogen peroxide under basic conditions.[1][2] The base deprotonates hydrogen peroxide to form the hydroperoxide anion (HOO⁻), a potent nucleophile that readily attacks the β-carbon of the α,β-unsaturated ester in a Michael-type conjugate addition.[3][4]
Reaction Mechanism: A Stepwise Approach
The nucleophilic epoxidation of methyl methacrylate proceeds via a well-established two-step mechanism. Understanding this pathway is critical for optimizing reaction conditions and troubleshooting potential issues.
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Michael Addition: A basic catalyst (e.g., hydroxide) deprotonates hydrogen peroxide to generate the hydroperoxide anion. This anion then acts as a nucleophile, attacking the electron-deficient β-carbon of the methyl methacrylate double bond. This conjugate addition forms a resonance-stabilized enolate intermediate.
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Intramolecular Cyclization: The enolate intermediate then undergoes a rapid, intramolecular SN2 reaction. The enolate oxygen attacks the adjacent oxygen atom, displacing a hydroxide ion and forming the three-membered epoxide ring.
Because this reaction proceeds through a stepwise mechanism involving an enolate intermediate, the stereochemistry of the starting alkene is not necessarily retained, though this is not a factor for the prochiral methyl methacrylate.[2]
Experimental Protocol: A Self-Validating System
This protocol is designed to be robust and self-validating, with built-in checkpoints and explanations for key steps to ensure reproducibility and safety.
Materials and Reagents
| Reagent | Formula | M.W. | CAS No. | Notes |
| Methyl Methacrylate | C₅H₈O₂ | 100.12 | 80-62-6 | Inhibitor should be removed prior to use. |
| Hydrogen Peroxide | H₂O₂ | 34.01 | 7722-84-1 | 30% aqueous solution is standard. |
| Sodium Hydroxide | NaOH | 40.00 | 1310-73-2 | Can be substituted with KOH. |
| Methanol | CH₃OH | 32.04 | 67-56-1 | Reagent grade. |
| Dichloromethane | CH₂Cl₂ | 84.93 | 75-09-2 | For extraction. |
| Saturated NaCl (aq) | - | - | - | For workup. |
| Anhydrous MgSO₄ | MgSO₄ | 120.37 | 7487-88-9 | For drying. |
Step-by-Step Procedure
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Preparation: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a dropping funnel, add methyl methacrylate (10.0 g, 100 mmol) and methanol (100 mL). Cool the flask in an ice-water bath to 0-5 °C.
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Causality: Running the reaction at low temperature is crucial to control the exothermicity of the reaction and to minimize side reactions, such as the hydrolysis of the ester or the opening of the newly formed epoxide ring.
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-
Reagent Addition: While stirring vigorously, add 30% aqueous hydrogen peroxide (17.0 g, 150 mmol, 1.5 equiv.) dropwise to the cooled solution over 30 minutes. Subsequently, add a 2 M aqueous solution of sodium hydroxide (5 mL, 10 mmol, 0.1 equiv.) dropwise, ensuring the internal temperature does not exceed 10 °C.
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Causality: Hydrogen peroxide is used in excess to drive the reaction to completion. The base is catalytic; its role is to generate the nucleophilic hydroperoxide anion. Slow addition of the base is critical to maintain temperature control.
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-
Reaction Monitoring: Allow the reaction to stir at 0-5 °C for 4-6 hours. Monitor the progress by TLC (e.g., using a 4:1 hexanes:ethyl acetate eluent) or GC-MS by observing the disappearance of the starting material.
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Quenching and Workup: Once the reaction is complete, carefully quench by adding a saturated aqueous solution of sodium thiosulfate (50 mL) to destroy any remaining peroxides.
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Trustworthiness: This is a critical safety step. Peroxides can form explosive mixtures. The quench should be performed while the reaction is still cold.
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-
Extraction: Transfer the mixture to a separatory funnel. Add dichloromethane (50 mL) and shake. Separate the layers and extract the aqueous layer with two additional portions of dichloromethane (2x 50 mL).
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Washing: Combine the organic layers and wash with saturated aqueous sodium chloride (brine, 50 mL) to remove residual water and methanol.
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Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
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Causality: Thorough drying is necessary before distillation to prevent water from interfering with the purification.
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-
Purification: Purify the crude product by vacuum distillation to afford methyl 2-methyloxirane-2-carboxylate as a colorless liquid.
Potential Side Reactions and Mitigation
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Epoxide Ring Opening: The desired product can undergo nucleophilic ring-opening by hydroxide or methoxide, especially at higher temperatures, to form diol or ether-alcohol byproducts.[5] Maintaining a low reaction temperature and avoiding excess base minimizes this.
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Ester Hydrolysis (Saponification): The ester group can be hydrolyzed by the base. Using a catalytic amount of base and keeping the temperature low are effective countermeasures.
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Polymerization: Acrylates and methacrylates can undergo base-catalyzed polymerization.[6] The use of dilute solutions and low temperatures helps to suppress this pathway.
Asymmetric Synthesis: Accessing Chiral Epoxides
For applications in drug development, obtaining enantiomerically pure epoxides is often essential.[7] The nucleophilic epoxidation of α,β-unsaturated esters can be rendered highly enantioselective through the use of chiral catalysts.
Organocatalytic Epoxidation
Chiral amines, particularly cinchona alkaloids and their derivatives, have been successfully employed as phase-transfer catalysts or organocatalysts for the asymmetric epoxidation of electron-deficient alkenes.[8][9] These catalysts can deliver the hydroperoxide nucleophile to one face of the alkene preferentially, inducing high levels of enantioselectivity.
Metal-Catalyzed Asymmetric Epoxidation
Chiral metal complexes, particularly those of rare-earth metals like Yttrium (Y) or Lanthanum (La) complexed with chiral diol ligands such as BINOL or biaryldiols, are highly effective.[10][11] These Lewis acidic metals coordinate to the carbonyl oxygen of the ester, activating the substrate and creating a chiral environment for the nucleophilic attack of a peroxide, often an alkyl hydroperoxide like tert-butyl hydroperoxide (TBHP).
Characterization of Methyl 2-Methyloxirane-2-carboxylate
Proper characterization is essential to confirm the structure and purity of the final product.
| Property | Value |
| Molecular Formula | C₅H₈O₃ |
| Molecular Weight | 116.12 g/mol |
| Appearance | Colorless Liquid |
| Boiling Point | ~65-67 °C at 20 mmHg |
| CAS Number | 58653-97-7 |
Expected Spectroscopic Data:
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¹H NMR (CDCl₃): δ ~3.75 (s, 3H, -OCH₃), 2.85 (d, 1H, oxirane CH₂), 2.65 (d, 1H, oxirane CH₂), 1.50 (s, 3H, -CH₃).
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¹³C NMR (CDCl₃): δ ~172 (C=O), 58 (quaternary oxirane C), 53 (oxirane CH₂), 52 (-OCH₃), 20 (-CH₃).
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IR (neat, cm⁻¹): ~1745 (C=O stretch), ~1250, 1150 (C-O stretch), ~880 (epoxide ring).
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MS (EI): m/z (%) = 116 (M⁺), 101, 85, 59, 57.
Conclusion
The synthesis of methyl 2-methyloxirane-2-carboxylate from methyl methacrylate is most effectively achieved through nucleophilic epoxidation, a strategy that circumvents the low reactivity of this electron-deficient alkene towards electrophilic reagents. The Weitz-Scheffer reaction, employing basic hydrogen peroxide, provides a reliable and scalable route to the racemic product. By carefully controlling reaction parameters, particularly temperature, side reactions such as ring-opening and polymerization can be minimized, ensuring high yields and purity. For applications requiring stereochemical control, well-established asymmetric methods utilizing either organocatalysts or chiral metal complexes offer excellent enantioselectivity. This guide provides the fundamental knowledge and practical protocols necessary for researchers to successfully synthesize and utilize this important chemical intermediate.
References
-
Ager, D. J.; Prakash, I.; Schaad, D. R. Catalytic Asymmetric Epoxidation of α,β-Unsaturated Carbonyl Compounds. Chemical Reviews, 1996 , 96 (2), 835-875. URL: [Link]
-
Nemoto, T.; Kakei, H.; Gnanadesikan, V.; Tosaki, S.-i.; Ohshima, T.; Shibasaki, M. Catalytic Asymmetric Epoxidation of α,β-Unsaturated Esters with Chiral Yttrium-Biaryldiol Complexes. Chemistry – An Asian Journal, 2007 , 2 (2), 257-264. URL: [Link]
-
Myers, A. G. Epoxidation of α,β-Unsaturated Esters. In Chemistry LibreTexts; 2021 . URL: [Link]
-
Lifchits, O.; Reisinger, C. M.; List, B. Catalytic Asymmetric Epoxidation of α-Branched Enals. Journal of the American Chemical Society, 2010 , 132 (30), 10227-10229. URL: [Link]
-
Wang, Z.; Wang, B.; Xu, M.-H. Asymmetric epoxidation of α,β-unsaturated ketones catalyzed by rare-earth metal amides RE[N(SiMe3)2]3 with chiral TADDOL ligands. Organic & Biomolecular Chemistry, 2016 , 14, 8488-8492. URL: [Link]
-
Gerkšič, B.; Štefane, B.; Požgan, F. Possible side reactions during epoxidation. ResearchGate, 2020 . URL: [Link]
-
Wang, X.; Lu, Y.; Chen, H.; Yu, D.; Chen, L.; Ji, H. Catalytic Enantioselective Peroxidation of α,β-Unsaturated Ketones. Angewandte Chemie International Edition, 2005 , 44 (35), 5772-5775. URL: [Link]
-
Porter, M. J.; Skidmore, J. Asymmetric Epoxidation of Electron-Deficient Alkenes. Organic Reactions, 2009 . URL: [Link]
-
Pesciaioli, F.; De Vincentiis, F.; Galzerano, P.; Bencivenni, G.; Bartoli, G.; Mazzanti, A.; Melchiorre, P. Asymmetric organocatalytic epoxidations: reactions, scope, mechanisms, and applications. Angewandte Chemie International Edition, 2014 , 53 (29), 7406-7426. URL: [Link]
-
Asymmetric nucleophilic epoxidation. In Wikipedia; 2023 . URL: [Link]
-
Myers, A. G. Reduction, Oxidation and Homologation of Alkenes. Organic Chemistry Portal, 2008 . URL: [Link]
-
Kamata, K.; Sugahara, K.; Yonehara, K.; Ishimoto, R.; Mizuno, N. Efficient epoxidation of electron-deficient alkenes with hydrogen peroxide catalyzed by [γ-PW10O38V2(μ-OH)2]3-. Chemistry, 2011 , 17 (27), 7549-7559. URL: [Link]
-
Li, A.-H.; Dai, L.-X.; Hou, X.-L.; Chen, M.-B. Facile epoxidation of α,β-unsaturated ketones with cyclohexylidenebishydroperoxide. Tetrahedron Letters, 2003 , 44 (5), 1027-1029. URL: [Link]
-
Arai, S.; Tsuji, R.; Nishida, A. Asymmetric Weitz-Scheffer Epoxidation of Conformationally Flexible and Fixed Enones with Sterically Demanding Hydroperoxides Mediated by Optically Active Phase-Transfer Catalysts. European Journal of Organic Chemistry, 2002 , 2002 (21), 3687-3693. URL: [Link]
-
Synthesis Strategies for (R)-Methyl Oxirane-2-Carboxylate: An Industrial Perspective. NINGBO INNO PHARMCHEM CO.,LTD. URL: [Link]
-
Nucleophilic Epoxidation with Peroxides. Chem-Station, 2014 . URL: [Link]
-
Alkenes to Epoxides, Part 3: Electron-Deficient Alkenes. YouTube, 2022 . URL: [Link]
-
Porter, M. J.; Skidmore, J. Asymmetric Epoxidation of Electron-Deficient Alkenes. ResearchGate, 2009 . URL: [Link]
-
Side reactions of epoxidation in the presence of acidic ion exchange resins. ResearchGate, 2017 . URL: [Link]
-
Tan, Y.; Liu, X.; Zhang, L.; Wang, A.; Li, L.; Pan, X.; Miao, S.; Haruta, M.; Wei, H.; Wang, H.; et al. Efficient Synthesis of Methyl Methacrylate by One Step Oxidative Esterification over Zn-Al-Mixed Oxides Supported Gold Nanocatalysts. MDPI, 2021 . URL: [Link]
-
Enders, D.; Wang, C.; Raabe, G. Epoxidation of Enones by Nucleophilic Oxidation. Science of Synthesis, 2007 . URL: [Link]
-
2-Methyloxirane-2-carboxylic acid. PubChem, National Center for Biotechnology Information. URL: [Link]
-
Ravasio, N.; Zaccheria, F.; Guidotti, M.; Psaro, R. Epoxidation of methyl oleate with hydrogen peroxide. The use of Ti-containing silica solids as efficient heterogeneous catalysts. Green Chemistry, 2011 , 13, 545. URL: [Link]
-
Sangermano, M.; Lorusso, M.; Bongiovanni, R. State of the Art in Dual-Curing Acrylate Systems. Polymers, 2018 , 10 (2), 195. URL: [Link]
-
Methyl oxirane-2-carboxylate. PubChem, National Center for Biotechnology Information. URL: [Link]
-
Lai, T.; et al. Epoxy-Selective Polymerization of Glycidyl Acrylate Derivatives through Organocatalysis. ACS Publications, 2024 . URL: [Link]
-
Synergistic Effect of Hydroxyl-containing Acrylates in Epoxide-Acrylate Hybrid Photopolymerizations. RadTech. URL: [Link]
-
Methyl 2-methyl-3-phenyloxirane-2-carboxylate. PubChem, National Center for Biotechnology Information. URL: [Link]
-
Nitroxide Mediated Copolymerization of acrylates, methacrylates and styrene: The importance of side reactions in the polymerization of acrylates. ResearchGate, 2019 . URL: [Link]
-
ROOM TEMPERATURE EPOXIDATION OF ALKENES WITH HYDROGEN PEROXIDE CATALYZED BY HETEROPOLYOXOMETALATE. Rasayan Journal of Chemistry, 2009 . URL: [Link]
-
Aldehyde-catalyzed epoxidation of unactivated alkenes with aqueous hydrogen peroxide. PubMed Central, 2021 . URL: [Link]
-
Interactive 3D Chemistry Animations. ChemTube3D. URL: [Link]
-
Lai, T.; et al. Epoxy-Selective Polymerization of Glycidyl Acrylate Derivatives through Organocatalysis. ResearchGate, 2024 . URL: [Link]
- Process for curing methyl methacrylate in the presence of peroxy catalysts. Google Patents, US3775364A.
- Preparation of methyl methacrylate via an oxidative esterification process. Google Patents, US9676699B2.
-
Li, Z. Organocatalysts in polymer chemistry : synthesis and applications. Wiley, 2023 . URL: [Link]
Sources
- 1. organicreactions.org [organicreactions.org]
- 2. Asymmetric nucleophilic epoxidation - Wikipedia [en.wikipedia.org]
- 3. Nucleophilic Epoxidation with Peroxides | Chem-Station Int. Ed. [en.chem-station.com]
- 4. youtube.com [youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. nbinno.com [nbinno.com]
- 8. Asymmetric organocatalytic epoxidations: reactions, scope, mechanisms, and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Catalytic asymmetric epoxidation of alpha,beta-unsaturated esters with chiral yttrium-biaryldiol complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. chem.libretexts.org [chem.libretexts.org]
